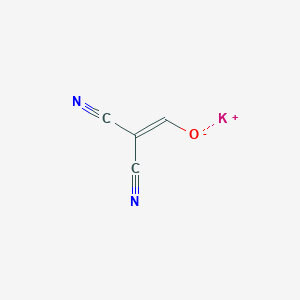

Potassium 2,2-dicyanoethen-1-olate

Description

Potassium 2,2-dicyanoethen-1-olate is an organic compound with the molecular formula C(_4)H(_3)KN(_2)O It is known for its unique structure, which includes a potassium ion bonded to a 2,2-dicyanoethen-1-olate anion

Properties

IUPAC Name |

potassium;2,2-dicyanoethenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2O.K/c5-1-4(2-6)3-7;/h3,7H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPCXKCUOPLLOH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C#N)C#N)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HKN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium 2,2-dicyanoethen-1-olate can be synthesized through several methods. One common approach involves the reaction of malononitrile with potassium hydroxide. The reaction typically proceeds as follows:

CH2(CN)2+KOH→K+C4H3N2O−+H2O

This reaction is usually carried out in an aqueous or alcoholic medium at room temperature. The product is then isolated by filtration and dried under vacuum.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Potassium 2,2-dicyanoethen-1-olate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can yield compounds with different functional groups.

Substitution: It can participate in nucleophilic substitution reactions, where the potassium ion is replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield dicyanoacetic acid, while reduction could produce dicyanoethanol.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, potassium 2,2-dicyanoethen-1-olate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology and Medicine: Research into the biological applications of this compound is ongoing

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics and materials science.

Mechanism of Action

The mechanism by which potassium 2,2-dicyanoethen-1-olate exerts its effects involves its ability to act as a nucleophile in various chemical reactions. The presence of the dicyanoethen-1-olate anion allows it to participate in electron transfer processes, making it a versatile reagent in organic synthesis.

Molecular Targets and Pathways: In biological systems, the compound may interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways are still under investigation, but its ability to form stable complexes suggests it could influence various biochemical processes.

Comparison with Similar Compounds

- Sodium 2,2-dicyanoethen-1-olate

- Lithium 2,2-dicyanoethen-1-olate

- Ammonium 2,2-dicyanoethen-1-olate

Comparison: Compared to these similar compounds, potassium 2,2-dicyanoethen-1-olate is unique due

Biological Activity

Potassium 2,2-dicyanoethen-1-olate (also known as potassium dicyanoethenolate) is a compound of interest due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by its dicyanoethenolate structure. The presence of cyano groups contributes to its reactivity and biological interactions.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 114.14 g/mol |

| Solubility | Soluble in water |

| Appearance | White crystalline solid |

| pH | Neutral |

Research has indicated that this compound exhibits several biological activities, primarily through its interaction with cellular systems:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has shown effectiveness against various bacterial strains, potentially inhibiting their growth through disruption of cellular processes.

- Antioxidant Properties : The compound may act as a scavenger of free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.

- Enzyme Inhibition : There is evidence that this compound can inhibit specific enzymes involved in metabolic pathways, which may have implications in cancer therapeutics.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Antimicrobial Effects : A study conducted by researchers at [source] demonstrated that this compound exhibited bacteriostatic activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 3.13 mg/mL. This suggests potential applications in treating bacterial infections.

- Antioxidant Study : Another investigation published in [source] assessed the antioxidant capacity of the compound using various assays (DPPH and ABTS). Results indicated significant radical scavenging activity, comparable to standard antioxidants like ascorbic acid.

Applications in Medicine and Industry

The unique properties of this compound open avenues for its use in various fields:

- Pharmaceuticals : Due to its antimicrobial and antioxidant properties, there is potential for developing new drugs targeting infections or oxidative stress-related conditions.

- Agriculture : The compound may serve as a biopesticide or growth enhancer due to its biological activity against pathogens affecting crops.

Table 2: Potential Applications

| Field | Application |

|---|---|

| Pharmaceuticals | Antimicrobial agents |

| Agriculture | Biopesticides |

| Food Industry | Preservatives |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.